Mechanistic Divergence in Vasorelaxation: PA Acts as an Oxidant-Dependent NO Donor, Not a Direct HNO Donor Like Angeli's Salt
In isolated rat aortic rings, the vasorelaxant response to Piloty's acid (PA) is potentiated by high concentrations of the thiol cysteine. In stark contrast, the vasorelaxant response to Angeli's salt (AS), a direct nitroxyl anion (NO⁻) generator, is almost completely inhibited under identical conditions [1]. This divergence confirms that PA's biological activity is mediated by oxidation to nitric oxide (NO) in a thiol-independent manner, whereas AS's activity is NO⁻-dependent and thiol-sensitive. HPLC analysis showed that at physiological pH (7.4) without oxidizing conditions, PA is relatively stable, while AS decomposed rapidly to nitrite (NO₂⁻) and NO⁻, failing to produce NO upon reaction with oxygen or hydrogen peroxide [1].
| Evidence Dimension | Mechanism of vasorelaxation & response to thiols |
|---|---|
| Target Compound Data | Vasorelaxation potentiated by high cysteine concentrations; acts as thiol-independent NO donor after oxidation. |
| Comparator Or Baseline | Angeli's salt (AS): Vasorelaxation almost completely inhibited by cysteine; acts as direct NO⁻ generator. |
| Quantified Difference | Qualitative opposite response to cysteine; PA is stable at pH 7.4, AS decomposes rapidly. |
| Conditions | Isolated rat aortic rings in organ baths; HPLC analysis at physiological pH 7.4. |
Why This Matters
This fundamental mechanistic difference means PA cannot be substituted for AS in studies aiming to interrogate direct HNO signaling, and vice versa, directly impacting the interpretation of pharmacological and physiological experiments.
- [1] Zamora, R., Grzesiok, A., Weber, H., & Feelisch, M. (1995). Oxidative release of nitric oxide accounts for guanylyl cyclase stimulating, vasodilator and anti-platelet activity of Piloty's acid: a comparison with Angeli's salt. Biochemical Journal, 312 (Pt 2), 333–339. PMID: 8526840. View Source
